molecular formula C13H23NO5 B2496361 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid CAS No. 231622-00-7

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid

Cat. No. B2496361
CAS RN: 231622-00-7
M. Wt: 273.329
InChI Key: GLJFUACWSFBDNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric syntheses of derivatives similar to 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid have been reported, starting from readily available compounds like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These processes involve multiple steps, including tribenzylation, alkylation, and reductive amination, achieving enantiomerically pure compounds in moderate yields (Xue et al., 2002). Another reported synthesis method focuses on a crucial intermediate for vandetanib, utilizing di-tert-butyl dicarbonate for protection and LiAlH4 for reduction, among other steps, leading to a 70.6% total yield (Zhuang Wei et al., 2010).

Molecular Structure Analysis

The molecular structure of nitrogenous compounds containing similar frameworks has been elucidated using a combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. X-ray diffraction and density functional theory calculations have confirmed these structures, providing insights into their molecular electrostatic potential and frontier molecular orbitals (Shifeng Ban et al., 2023).

Chemical Reactions and Properties

The compound has been involved in copper-catalyzed Perkin-acyl-Mannich reactions, indicating its utility in synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti et al., 2011). Additionally, reactions with singlet oxygen have been explored for the synthesis of 5-substituted pyrroles, highlighting the compound's versatility in creating precursors for biologically significant molecules (Wasserman et al., 2004).

Scientific Research Applications

Synthesis of Complex Molecules Compounds like 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid are crucial in the synthesis of complex molecules. For instance, the title compound, a derivative of oxoacetic acid monohydrate, was synthesized through an efficient eight-step process. This synthesis involved condensation, reductive amination, protection, and deprotection steps. The final product was used in the synthesis of other complex molecules, highlighting the compound's importance in medicinal chemistry (Vaid et al., 2013).

Novel Conformationally Constrained Molecules Compounds like this compound are used in the asymmetric synthesis of novel conformationally constrained molecules. For example, a novel D-lysine analogue with a piperidine skeleton was synthesized from a 4-piperidone derivative, showcasing the use of tert-butoxycarbonyl-protected intermediates in constructing stereochemically complex molecules (Etayo et al., 2008).

Catalysis in Organic Reactions Such compounds also play a role in catalysis. For instance, 2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, related in structure to this compound, are used as Lewis acids in catalyzing oxidative cyclization reactions. This catalytic process is essential in the synthesis of various organic compounds, demonstrating the compound's utility in facilitating chemical transformations (Dönges et al., 2014).

Synthesis of Piperidine Derivatives The compound is also integral in synthesizing piperidine derivatives, which are valuable in various chemical and pharmaceutical applications. For example, it was used in synthesizing ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate in the production of vandetanib, a therapeutic agent. This illustrates the compound's role in synthesizing medically relevant molecules (Wei et al., 2010).

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

As a linker in PROTACs, it likely facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

This system is responsible for the degradation of proteins within the cell .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. In general, the degradation of a target protein can alter cellular processes and pathways in which the protein is involved .

properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-5-10(7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFUACWSFBDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

200 ml of 50% sodium hydroxide solution and 1 g of butylammonium hydrogen sulphate are added to a solution of 21.5 g of tert-butyl rac 3-hydroxymethyl-piperidine-1-carboxylate [K. Hilpert et al., J. Med. Chem., 37: 3889 (1994); EP 0 468 231] in 200 ml of toluene. The 2-phase mixture is cooled to 15° C. and treated with 30 ml of ethyl bromoacetate while stirring vigorously. After stirring at room temperature for 2.5 hours the reaction mixture is poured on to ice-water and extracted twice with ether. The organic phases are washed 4 times with water. The combined aqueous phases are acidified with concentrated hydrochloric acid and extracted twice with ethyl acetate. The ethyl acetate phases are washed with sodium chloride solution, dried and evaporated. There are obtained 18.3 g of tert-butyl rac-3-carboxymethoxymethyl-piperidine-1-carboxylate as a yellow oil, MS: 273 (M)+.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
butylammonium hydrogen sulphate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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